molecular formula C21H18ClN5OS B2459798 N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-42-8

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2459798
CAS RN: 872994-42-8
M. Wt: 423.92
InChI Key: PWEBNNWQJGWEQS-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are commonly used in medicinal chemistry due to their wide range of biological activities . Benzamides, on the other hand, are a class of compounds containing a benzene ring attached to an amide group. They also exhibit a variety of biological activities.


Synthesis Analysis

The synthesis of triazole derivatives usually involves the reaction of azides with alkynes, a process known as click chemistry . The synthesis of benzamides typically involves the reaction of benzoic acid with an amine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the triazole ring might undergo reactions typical of aromatic heterocycles, while the amide group might participate in reactions typical of carboxylic acid derivatives .

Scientific Research Applications

Anticancer Activity

Compounds in this class have been studied for their potential anticancer activity . They can interact with different target receptors, potentially inhibiting the growth of cancer cells .

Antimicrobial Activity

These compounds have also shown antimicrobial properties . They could be used in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have demonstrated analgesic and anti-inflammatory activities . They could be used in the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Activity

These compounds have shown antioxidant properties . They could be used in the treatment of diseases caused by oxidative stress.

Antiviral Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have potential antiviral properties . They could be used in the development of new antiviral drugs.

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the development of new drugs targeting these enzymes.

Antitubercular Agents

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown potential as antitubercular agents . They could be used in the development of new treatments for tuberculosis.

Drug Design and Development

The structure–activity relationship of these compounds makes them important in drug design and development . They could be used as a scaffold for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-17-8-4-5-15(13-17)14-29-20-10-9-18-24-25-19(27(18)26-20)11-12-23-21(28)16-6-2-1-3-7-16/h1-10,13H,11-12,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEBNNWQJGWEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

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